2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of chlorinated aromatic rings and chromenone systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenyl glycidyl ether. This intermediate is then subjected to cyclization with a suitable chromenone precursor under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds like coumarin share a similar chromenone structure but lack the chlorinated aromatic rings.
Flavonoids: These compounds also contain a chromenone core but have different substituents and biological activities.
Benzopyrans: Similar in structure, benzopyrans differ in the arrangement and type of substituents on the core ring system
Uniqueness
2-Chloro-3-[(3-chlorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific combination of chlorinated aromatic rings and a chromenone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H16Cl2O3 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-chloro-3-[(3-chlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H16Cl2O3/c21-13-5-3-4-12(8-13)11-24-19-10-18-16(9-17(19)22)14-6-1-2-7-15(14)20(23)25-18/h3-5,8-10H,1-2,6-7,11H2 |
InChI Key |
RYCGNRSWYZHSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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